Cas no 664366-11-4 (7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL-)
7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- 7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL-
- (5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid
- SR-01000302054
- MFCD03661684
- STL372180
- 2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
- SMR000540228
- 2-{5-METHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETIC ACID
- 2-(5-methyl-3-phenyl-7-oxo-7h-furo[3,2-g]chromen-6-yl)acetic acid
- SCHEMBL18095544
- MLS001164960
- 664366-11-4
- AKOS001893138
- HMS2868F05
- (5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
- SR-01000302054-1
- BDBM50367291
- CHEMBL1466024
-
- MDL: MFCD03661684
- Inchi: 1S/C20H14O5/c1-11-13-7-15-16(12-5-3-2-4-6-12)10-24-17(15)9-18(13)25-20(23)14(11)8-19(21)22/h2-7,9-10H,8H2,1H3,(H,21,22)
- InChI Key: IQWQGQREZKOSCN-UHFFFAOYSA-N
- SMILES: O1C(C(CC(=O)O)=C(C)C2C=C3C(=COC3=CC1=2)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 334.08412354g/mol
- Monoisotopic Mass: 334.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 76.7Ų
7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 1090154-100MG |
2-{5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid |
664366-11-4 | 95% | 100MG |
$175 | 2023-07-04 | |
| OTAVAchemicals | 1090154-250MG |
2-{5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid |
664366-11-4 | 95% | 250MG |
$200 | 2023-07-04 | |
| OTAVAchemicals | 1090154-500MG |
2-{5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid |
664366-11-4 | 95% | 500MG |
$250 | 2023-07-04 | |
| OTAVAchemicals | 1090154-1G |
2-{5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid |
664366-11-4 | 95% | 1G |
$300 | 2023-07-04 | |
| A2B Chem LLC | BA37751-100mg |
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- |
664366-11-4 | 95% | 100mg |
$395.00 | 2024-04-19 | |
| A2B Chem LLC | BA37751-250mg |
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- |
664366-11-4 | 95% | 250mg |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | BA37751-500mg |
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- |
664366-11-4 | 95% | 500mg |
$478.00 | 2024-04-19 |
7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL-
7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL
The compound with CAS No. 664366-11-4, known as 7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The furo[3,2-g][1]benzopyran system in this molecule introduces unique electronic and steric properties, making it a valuable subject for both synthetic and applied research.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The 5-methyl and 7-keto substituents on the benzopyran framework are believed to play a critical role in modulating its biological activity. Researchers have reported that this compound exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
One of the most intriguing aspects of 7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL is its ability to act as a template for drug design. Its rigid bicyclic structure provides an excellent platform for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, modifications to the phenyl group or the acetic acid moiety have shown promise in improving solubility and targeting specific biological pathways.
From a synthetic standpoint, the preparation of this compound involves a multi-step process that typically includes cyclization reactions and oxidation steps. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale studies. Notably, green chemistry principles have been integrated into its synthesis to minimize environmental impact and reduce costs.
Emerging research also suggests that this compound may possess anti-inflammatory properties, which could be harnessed in developing treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that it inhibits key inflammatory mediators without causing significant cytotoxicity, indicating its potential as a safe therapeutic agent.
In addition to its pharmacological applications, 7H-FURO[3,2-G][1]BENZOPYRAN-6-ACETIC ACID, 5-METHYL-7-OXO-3-PHENYL has shown promise in the field of material science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light at specific wavelengths could be advantageous.
The structural complexity of this compound presents both challenges and opportunities for further investigation. Its synthesis requires precise control over reaction conditions to ensure the correct stereochemistry and regioselectivity. However, overcoming these challenges has led to significant advancements in synthetic methodology, paving the way for the creation of even more complex molecules with diverse functionalities.
Looking ahead, collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock new dimensions for this compound. Its versatility as both a drug candidate and a material component underscores its importance in modern scientific research. As more studies are conducted on its biological effects and chemical properties, it is likely that new applications will emerge, solidifying its position as a key molecule in contemporary science.
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